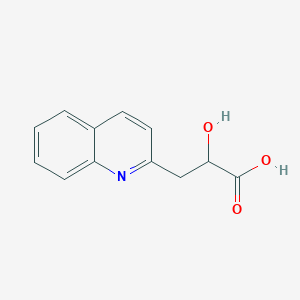

2-Hydroxy-3-(quinolin-2-yl)propanoic acid

説明

BenchChem offers high-quality 2-Hydroxy-3-(quinolin-2-yl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Hydroxy-3-(quinolin-2-yl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

分子式 |

C12H11NO3 |

|---|---|

分子量 |

217.22 g/mol |

IUPAC名 |

2-hydroxy-3-quinolin-2-ylpropanoic acid |

InChI |

InChI=1S/C12H11NO3/c14-11(12(15)16)7-9-6-5-8-3-1-2-4-10(8)13-9/h1-6,11,14H,7H2,(H,15,16) |

InChIキー |

QPOFVEGOCUCXGY-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C2C(=C1)C=CC(=N2)CC(C(=O)O)O |

製品の起源 |

United States |

Foundational & Exploratory

pKa values and ionization states of 2-Hydroxy-3-(quinolin-2-yl)propanoic acid

An In-Depth Technical Guide to the pKa Values and Ionization States of 2-Hydroxy-3-(quinolin-2-yl)propanoic acid

Authored by: A Senior Application Scientist

Introduction

2-Hydroxy-3-(quinolin-2-yl)propanoic acid is a molecule of significant interest in medicinal chemistry and drug development, largely due to its structural similarity to quinoline-based antimalarial drugs and its potential as a metal-chelating agent. A fundamental understanding of its acid-base chemistry, specifically its pKa values, is paramount for predicting its behavior in biological systems. The ionization state of a molecule dictates its solubility, lipophilicity, membrane permeability, and interaction with biological targets, all of which are critical parameters in drug design and formulation.

This guide provides a comprehensive analysis of the pKa values and corresponding ionization states of 2-Hydroxy-3-(quinolin-2-yl)propanoic acid. We will delve into the theoretical underpinnings of its acid-base properties, provide detailed experimental protocols for pKa determination, and discuss the implications of its ionization states for pharmaceutical research.

Theoretical Framework: Understanding pKa and Ionization

The pKa value is the negative logarithm of the acid dissociation constant (Ka). It is a quantitative measure of the strength of an acid in solution. A lower pKa value indicates a stronger acid, meaning it more readily donates a proton. For a molecule with multiple ionizable groups, like 2-Hydroxy-3-(quinolin-2-yl)propanoic acid, there will be a distinct pKa value for each group.

The Henderson-Hasselbalch equation is a cornerstone in understanding the relationship between pH, pKa, and the ionization state of a molecule:

pH = pKa + log ([A-]/[HA])

Where:

-

pH is the acidity of the solution.

-

pKa is the acid dissociation constant of the ionizable group.

-

[A-] is the concentration of the deprotonated (conjugate base) form.

-

[HA] is the concentration of the protonated (acid) form.

From this relationship, we can deduce that when the pH is equal to the pKa, the concentrations of the protonated and deprotonated forms are equal. When the pH is below the pKa, the protonated form predominates, and when the pH is above the pKa, the deprotonated form is dominant.

Analysis of Ionizable Groups in 2-Hydroxy-3-(quinolin-2-yl)propanoic acid

2-Hydroxy-3-(quinolin-2-yl)propanoic acid possesses three potentially ionizable functional groups:

-

Carboxylic Acid (-COOH): This group is acidic and will donate a proton to form a carboxylate anion (-COO-). The pKa of a typical aliphatic carboxylic acid is in the range of 4.0-5.0. However, the presence of the electron-withdrawing hydroxyl group on the alpha-carbon is expected to lower this pKa value, likely into the range of 3.0-4.0.

-

Quinoline Nitrogen: The nitrogen atom in the quinoline ring is basic and can accept a proton to form a positively charged quinolinium ion. The pKa of the conjugate acid of quinoline is approximately 4.9. The substituent at the 2-position can influence this value, but it is expected to remain in a similar range.

-

Hydroxyl Group (-OH): The hydroxyl group is a very weak acid, with a pKa typically above 14 for aliphatic alcohols. Therefore, under physiological pH conditions, this group will remain protonated and is not considered a significant contributor to the ionization state of the molecule in most biological contexts.

Based on this analysis, we can anticipate two relevant pKa values for 2-Hydroxy-3-(quinolin-2-yl)propanoic acid in the physiologically relevant pH range: one for the carboxylic acid and one for the quinoline nitrogen.

Experimental Determination of pKa Values

Accurate determination of pKa values requires precise experimental techniques. The following are two widely accepted methods.

Potentiometric Titration

Potentiometric titration is a highly accurate and reliable method for determining pKa values. It involves the gradual addition of a titrant (a strong base, such as NaOH) to a solution of the analyte while monitoring the pH.

Experimental Protocol:

-

Preparation of Analyte Solution: Accurately weigh approximately 10-20 mg of 2-Hydroxy-3-(quinolin-2-yl)propanoic acid and dissolve it in a known volume (e.g., 50 mL) of a suitable solvent. A co-solvent system, such as water-methanol or water-DMSO, may be necessary to ensure complete dissolution. The ionic strength of the solution should be kept constant by adding a background electrolyte like 0.15 M KCl.

-

Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4.0, 7.0, and 10.0). Place the analyte solution in a temperature-controlled vessel and immerse the calibrated pH electrode and a micro-burette tip containing the titrant (e.g., 0.1 M NaOH).

-

Titration Procedure: Add small, precise increments of the titrant to the analyte solution. After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added. Continue the titration until the pH has passed through all expected equivalence points.

-

Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa values can be determined from the half-equivalence points, which are the points on the curve where half of the acidic protons have been neutralized. For more accurate results, the first derivative of the titration curve can be plotted, where the peaks correspond to the equivalence points.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry can be used to determine pKa values if the protonated and deprotonated forms of the molecule have distinct UV-Vis absorption spectra.

Experimental Protocol:

-

Preparation of Buffer Solutions: Prepare a series of buffer solutions with a range of known pH values that bracket the expected pKa values of the analyte.

-

Preparation of Analyte Solutions: Prepare a stock solution of 2-Hydroxy-3-(quinolin-2-yl)propanoic acid in a suitable solvent. Add a small, constant volume of the stock solution to each of the buffer solutions to create a series of solutions with the same analyte concentration but different pH values.

-

Spectroscopic Measurement: Measure the UV-Vis absorption spectrum of each solution over a relevant wavelength range.

-

Data Analysis: Identify a wavelength where the absorbance difference between the protonated and deprotonated forms is maximal. Plot the absorbance at this wavelength against the pH. The resulting sigmoidal curve can be fitted to the following equation to determine the pKa:

A = (Aacid + Abase * 10(pH-pKa)) / (1 + 10(pH-pKa))

Where A is the observed absorbance, Aacid is the absorbance of the fully protonated form, and Abase is the absorbance of the fully deprotonated form.

Computational Prediction of pKa Values

In addition to experimental methods, computational approaches can provide valuable estimates of pKa values. Various software packages utilize quantum mechanical calculations or quantitative structure-property relationship (QSPR) models to predict pKa values based on molecular structure. These methods can be particularly useful in the early stages of drug discovery for screening large numbers of compounds.

Ionization States of 2-Hydroxy-3-(quinolin-2-yl)propanoic acid at Different pH Values

The ionization state of 2-Hydroxy-3-(quinolin-2-yl)propanoic acid is pH-dependent. Based on the expected pKa values, we can predict the predominant species at different pH ranges.

| Functional Group | Predicted pKa Range |

| Carboxylic Acid | 3.0 - 4.0 |

| Quinoline Nitrogen | 4.5 - 5.5 |

Diagram of Ionization States

Caption: Predominant ionization states of 2-Hydroxy-3-(quinolin-2-yl)propanoic acid as a function of pH.

-

At pH < pKa1 (e.g., pH < 3): Both the carboxylic acid and the quinoline nitrogen will be protonated, resulting in a net positive charge on the molecule (cationic form).

-

At pKa1 < pH < pKa2 (e.g., 4 < pH < 5): The carboxylic acid will be deprotonated (negatively charged), while the quinoline nitrogen will remain protonated (positively charged). This results in a zwitterionic form with no net charge.

-

At pH > pKa2 (e.g., pH > 6): Both the carboxylic acid and the quinoline will be deprotonated, resulting in a net negative charge on the molecule (anionic form).

Implications for Drug Development

The pH-dependent ionization of 2-Hydroxy-3-(quinolin-2-yl)propanoic acid has significant implications for its pharmaceutical properties:

-

Solubility: The charged (cationic, zwitterionic, and anionic) forms of the molecule are generally more soluble in aqueous solutions than the neutral form. The zwitterionic form may exhibit the lowest solubility, a phenomenon known as the isoelectric point.

-

Lipophilicity and Membrane Permeability: The lipophilicity of the molecule, and therefore its ability to cross biological membranes, is highly dependent on its ionization state. The neutral or zwitterionic form is typically the most lipophilic and will have the highest passive membrane permeability.

-

Drug-Target Interactions: The charge of the molecule will influence its ability to bind to its biological target. Electrostatic interactions are often critical for molecular recognition and binding affinity.

-

Formulation: Understanding the pKa values is essential for developing stable and effective drug formulations. For example, the choice of buffering agents and the pH of the final formulation will depend on the desired ionization state of the drug.

Conclusion

A thorough understanding of the is a critical prerequisite for its successful development as a therapeutic agent. By combining theoretical analysis with robust experimental determination and computational prediction, researchers can gain a comprehensive picture of the acid-base chemistry of this molecule. This knowledge is indispensable for optimizing its pharmacokinetic and pharmacodynamic properties, ultimately leading to the design of safer and more effective drugs.

References

-

PubChem. Quinoline. National Center for Biotechnology Information. [Link]

A Comprehensive Technical Guide to Determining the Solubility Profile of 2-Hydroxy-3-(quinolin-2-yl)propanoic Acid in Organic Solvents for Pre-formulation Assessment

Introduction: The Foundational Role of Solubility in Drug Discovery

In the journey of a new chemical entity (NCE) from the laboratory to the clinic, pre-formulation studies represent the critical first step in characterizing a molecule's potential as a therapeutic agent.[1] These initial investigations into the intrinsic physicochemical properties of a drug candidate are paramount, as they provide the foundational data upon which all subsequent formulation development is built.[2][3] Among these properties, solubility is arguably the most influential, directly impacting a drug's bioavailability, manufacturability, and, ultimately, its therapeutic efficacy.[4] Poor aqueous solubility is a leading cause of late-stage drug development failures, making early and accurate solubility profiling an indispensable, cost-saving strategy.[5][6]

This guide provides an in-depth methodology for determining the thermodynamic solubility profile of 2-Hydroxy-3-(quinolin-2-yl)propanoic acid , a novel heterocyclic compound. The molecule's structure, featuring a basic quinoline nucleus, a hydrophilic hydroxyl group, and an acidic carboxylic acid moiety, suggests a complex solubility behavior that is likely dependent on the polarity and proticity of the solvent system.[7][8] Understanding this profile across a range of pharmaceutically relevant organic solvents is essential for selecting appropriate vehicles for toxicology studies, guiding formulation strategies, and predicting in vivo performance.[9][10]

We will detail a robust, self-validating experimental workflow centered on the gold-standard shake-flask method for equilibrium solubility determination, coupled with UV-Vis spectrophotometry for precise quantification.[11][12] The causality behind each experimental choice will be explained, providing researchers and drug development professionals with a comprehensive and scientifically rigorous framework for their own pre-formulation campaigns.

The Strategic Imperative: Why Comprehensive Solubility Profiling Matters

Pre-formulation is the crucial bridge between drug discovery and drug delivery.[13] Conducting these studies early allows for the identification and mitigation of potential development roadblocks, adhering to a "fail fast, fail early" approach that saves invaluable time and resources.[9]

The primary objectives of determining the solubility profile in various organic solvents are:

-

Informing Early-Stage Assays: Unreliable results in in vitro and in vivo testing can often be traced back to poor compound solubility in the assay medium.[14]

-

Guiding Formulation Development: Knowledge of a compound's solubility is critical for developing stable and effective dosage forms, from simple solutions for preclinical studies to complex oral or parenteral formulations.[4][10]

-

Predicting Bioavailability: While aqueous solubility is key for oral absorption, solubility in organic solvents can provide insights into a molecule's lipophilicity and its ability to permeate biological membranes, factors that also govern bioavailability.

-

Enabling Process Chemistry: Selecting appropriate solvents is crucial for purification, crystallization, and other downstream manufacturing processes.

Experimental Design: A Framework for Rigorous Solubility Determination

Our experimental approach is designed to be both authoritative and transparent. We will employ the Saturation Shake-Flask Method , which is universally recognized as the most reliable technique for measuring true equilibrium solubility.[11] This method ensures that the solvent is fully saturated with the solute, providing a thermodynamic constant under specified conditions, as opposed to kinetic solubility measurements which can be influenced by experimental setup and the compound's solid-state form.[10]

Rationale for Solvent Selection

To build a comprehensive profile, a diverse panel of organic solvents is selected, covering a range of polarities, hydrogen bonding capabilities, and dielectric constants. This allows for a thorough understanding of the solute-solvent interactions governing the dissolution of 2-Hydroxy-3-(quinolin-2-yl)propanoic acid.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Capable of hydrogen bonding, these solvents are expected to interact favorably with the hydroxyl and carboxylic acid groups of the analyte.

-

Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN)): These solvents possess significant dipole moments but do not donate protons to hydrogen bonds. They are excellent solvents for many polar compounds.

-

Non-Polar Solvents (e.g., Toluene, Hexane): These solvents lack significant polarity and are not expected to be effective solvents for this molecule, but are included to define the lower bounds of its solubility profile.

Analytical Method: UV-Vis Spectrophotometry

For quantification, UV-Vis spectrophotometry offers a rapid, reliable, and accessible method, particularly for aromatic compounds like quinoline derivatives which exhibit strong UV absorbance.[15] The method is based on the Beer-Lambert Law, which establishes a linear relationship between absorbance and concentration. A critical prerequisite is the generation of a precise calibration curve to ensure the accuracy of the final solubility measurement.[16]

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for determining the solubility of 2-Hydroxy-3-(quinolin-2-yl)propanoic acid.

Part A: Preparation of Calibration Standards and Determination of λ_max_

Expertise & Experience: The accuracy of the entire assay hinges on a high-quality calibration curve. It is essential to use the same solvent for the standards as will be used for the final filtrate analysis to eliminate any solvatochromic effects (shifts in absorbance maximum due to the solvent).

-

Stock Solution Preparation: Accurately weigh approximately 10 mg of 2-Hydroxy-3-(quinolin-2-yl)propanoic acid and dissolve it in a 10 mL volumetric flask with a suitable solvent in which it is freely soluble (e.g., Methanol or DMSO), creating a stock concentration of ~1 mg/mL.

-

Determination of λ_max_: Scan the stock solution across the UV spectrum (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λ_max_). This wavelength will be used for all subsequent measurements to ensure maximum sensitivity.

-

Serial Dilutions: Perform a series of precise serial dilutions from the stock solution to prepare at least five calibration standards of known concentrations. The concentration range should bracket the expected solubility of the analyte.

-

Calibration Curve Generation: Measure the absorbance of each standard at the predetermined λ_max_. Plot absorbance versus concentration and perform a linear regression. The resulting equation (y = mx + c) and correlation coefficient (R²) will be used for quantification. An R² value > 0.995 is required to demonstrate linearity and validate the calibration.

Part B: Equilibrium Solubility Determination (Shake-Flask Method)

Trustworthiness: This protocol is a self-validating system. By adding a clear excess of the solid compound and allowing sufficient time for equilibrium, we ensure the measurement reflects the true thermodynamic solubility, independent of the initial amount of excess material used.

-

Sample Preparation: Add an excess amount of solid 2-Hydroxy-3-(quinolin-2-yl)propanoic acid (e.g., ~5-10 mg) to a series of 2 mL glass vials. The key is to ensure that undissolved solid remains visible at the end of the experiment.

-

Solvent Addition: To each vial, add a precise volume (e.g., 1.0 mL) of the selected organic solvents (Methanol, Ethanol, DMSO, ACN, Toluene, Hexane).

-

Equilibration: Seal the vials tightly and place them in an orbital shaker or rotator set to a constant speed (e.g., 100 rpm) in a temperature-controlled environment (e.g., 25 °C). Allow the samples to equilibrate for a minimum of 24-48 hours.[17][18] This extended duration is critical to ensure a true equilibrium is reached between the dissolved and undissolved states.

-

Phase Separation: After equilibration, carefully remove the vials. Allow them to stand for a short period to let heavy solids settle. To separate the saturated supernatant from the excess solid, centrifuge the vials at high speed (e.g., 14,000 rpm for 10 minutes). Alternatively, filter the suspension through a 0.22 µm syringe filter compatible with the organic solvent. This step is crucial to prevent undissolved particles from artificially inflating the measured concentration.[15]

-

Sample Dilution & Analysis: Carefully pipette an aliquot of the clear supernatant and dilute it gravimetrically or volumetrically with the appropriate solvent to bring its concentration within the linear range of the calibration curve.

-

Quantification: Measure the absorbance of the diluted sample at the λ_max_.

Part C: Data Analysis and Calculation

-

Calculate Concentration: Using the absorbance of the diluted sample and the linear regression equation from the calibration curve (y = mx + c), calculate the concentration of the diluted sample.

-

Concentration = (Absorbance - y-intercept) / slope

-

-

Apply Dilution Factor: Multiply the calculated concentration by the dilution factor to determine the final solubility of 2-Hydroxy-3-(quinolin-2-yl)propanoic acid in the original solvent.

-

Replicates: Perform the entire experiment in triplicate for each solvent to ensure reproducibility and calculate the mean and standard deviation.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear, structured table for easy comparison and analysis.

Table 1: Hypothetical Equilibrium Solubility of 2-Hydroxy-3-(quinolin-2-yl)propanoic acid at 25 °C

| Solvent | Solvent Type | Solubility (mg/mL) | Solubility (M) |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 200 | > 0.92 |

| Methanol | Polar Protic | 85.4 ± 3.1 | 0.39 ± 0.01 |

| Ethanol | Polar Protic | 42.1 ± 1.8 | 0.19 ± 0.01 |

| Acetonitrile (ACN) | Polar Aprotic | 15.7 ± 0.9 | 0.07 ± 0.004 |

| Toluene | Non-Polar | < 0.1 | < 0.0005 |

| Hexane | Non-Polar | < 0.01 | < 0.00005 |

(Note: Data are hypothetical and for illustrative purposes only. Molecular Weight of C₁₂H₁₁NO₃ is 217.22 g/mol )

Interpretation of Hypothetical Results: The data clearly indicate that 2-Hydroxy-3-(quinolin-2-yl)propanoic acid is a polar molecule. Its high solubility in DMSO is expected, as DMSO is a powerful, universal organic solvent. The good solubility in polar protic solvents like methanol and ethanol suggests that hydrogen bonding between the solvent and the analyte's hydroxyl and carboxylic acid groups is a primary driver of dissolution. The lower solubility in the polar aprotic ACN, and especially the negligible solubility in non-polar solvents like toluene and hexane, confirms the molecule's polar nature and its reliance on specific polar interactions for solvation.

Visualization of Experimental Workflow

A visual representation of the workflow provides an at-a-glance understanding of the entire experimental process, from preparation to analysis.

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion

This technical guide has outlined a comprehensive and rigorous methodology for determining the solubility profile of 2-Hydroxy-3-(quinolin-2-yl)propanoic acid in a range of organic solvents. By adhering to the principles of the authoritative shake-flask method and employing precise analytical quantification, researchers can generate high-quality, reliable data that is crucial for informed decision-making in the drug development process. The insights gained from this profile will directly influence formulation strategies, ensure the reliability of preclinical assays, and ultimately accelerate the progression of promising new chemical entities toward clinical evaluation.

References

- Pharma Focus Europe. (2025, October 14). Pre-Formulation Studies and Analytical Techniques.

- Coriolis Pharma. (n.d.). Preformulation Studies.

- Blasko, A. (2023, December 14). Best Practices For Preformulation In Drug Development. Drug Discovery Online.

- BenchChem. (n.d.). Overcoming poor solubility of quinoline derivatives in reactions.

- Charles River Laboratories. (n.d.). Preformulation & Excipient Compatibility Studies.

- ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS.

- International Journal of Pharmaceutical Sciences and Research. (2016, June 1). A REVIEW ON PHARMACEUTICAL PREFORMULATION STUDIES IN FORMULATION AND DEVELOPMENT OF NEW DRUG MOLECULES.

- BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS.

- Teti, D. (2025, November 14). Practical Guide to DOT Language (Graphviz) for Developers and Analysts.

- Solubility of Things. (n.d.). 2-(2-quinolyl)quinoline - Solubility of Things.

- IJFMR. (2025, November 15). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives.

- U.S. EPA. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov.

- Enamine. (n.d.). Shake-Flask Solubility Assay.

- BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.

- PH Solubility Profile. (2025, July 31). PH Solubility Profile: Significance and symbolism.

- Mhatre, P. (2022, July 11). Create a Flowchart using Graphviz Dot. Medium.

- WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.

- SciELO. (n.d.). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline.

- Veranova. (n.d.). Improving solubility and accelerating drug development.

- Alwsci. (2024, September 9). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development.

- Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery.

- LegalPromptGuide.com. (2023, July 14). 4.2.3. Graphviz (Dot Language).

- Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques. Advances in Analytical Chemistry and Instrumentation, 4, 117-212.

- Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates.

- Wikipedia. (n.d.). Quinoline.

- Sigma-Aldrich. (n.d.). MultiScreen Solubility Filter Plate.

- ACS Publications. (2009, March 24). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry.

- Penzkofer, A. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. Journal of Analytical Sciences, Methods and Instrumentation, 5, 13-21.

- Saal, C. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (Note: This is a general reference on solubility assessment techniques).

- Roots Press. (2024, June 29). Determination of Saturated Solubility of Mirtazapine Using UV Visible Spectrophotometer. Pharmaceutical Communications.

- Developer Documentation. (n.d.). Flowchart Creation.

- Food and Drug Administration. (n.d.). BCS Methodology: Solubility, Permeability & Dissolution.

- Dare, J. (2025, September 13). Creating Software Engineering Flow Charts with Graphviz Dot.

- BenchChem. (2025, December). Technical Support Center: Overcoming Solubility Issues of Quinoline Derivatives in Biological Assays.

Sources

- 1. pharmafocuseurope.com [pharmafocuseurope.com]

- 2. Preformulation Development Studies | Coriolis Pharma [coriolis-pharma.com]

- 3. ijpsr.com [ijpsr.com]

- 4. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]

- 5. bmglabtech.com [bmglabtech.com]

- 6. veranova.com [veranova.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. ijfmr.com [ijfmr.com]

- 9. criver.com [criver.com]

- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Best Practices For Preformulation In Drug Development [drugdiscoveryonline.com]

- 14. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 16. rootspress.org [rootspress.org]

- 17. scielo.br [scielo.br]

- 18. bioassaysys.com [bioassaysys.com]

A Technical Guide to the Potential Pharmaceutical Applications of 2-Hydroxy-3-(quinolin-2-yl)propanoic acid

An In-depth Analysis for Researchers and Drug Development Professionals

Abstract

2-Hydroxy-3-(quinolin-2-yl)propanoic acid is a synthetic molecule integrating the privileged quinoline scaffold with an α-hydroxy carboxylic acid side chain. While direct pharmacological data on this specific compound is sparse, its structural features suggest significant therapeutic potential. The quinoline core is a cornerstone of numerous established drugs, renowned for its antimalarial, anticancer, and antimicrobial properties.[1][2][3] Concurrently, the molecule's structural similarity to key metabolites of the kynurenine pathway, such as kynurenic acid and the neurotoxin quinolinic acid, points towards a potential role in modulating neurodegenerative processes.[4][5][6] This guide synthesizes information from these related fields to propose and technically detail the most promising pharmaceutical applications for 2-Hydroxy-3-(quinolin-2-yl)propanoic acid, focusing on neuroprotection, oncology, and infectious diseases. We present a logical framework for its preclinical evaluation, including detailed experimental protocols and postulated mechanisms of action, to provide a comprehensive roadmap for future research and development.

Introduction: The Quinoline Scaffold and a Novel Structural Motif

The quinoline ring system, a fusion of benzene and pyridine rings, is a highly valued pharmacophore in medicinal chemistry.[1][2] Its rigid, aromatic structure provides an excellent framework for interacting with a variety of biological targets, leading to a broad spectrum of pharmacological activities.[7][8] Historically, quinoline-based compounds like quinine and chloroquine revolutionized the treatment of malaria.[1][9][10] In modern therapeutics, this scaffold is integral to drugs spanning antibacterial (fluoroquinolones), anticancer (camptothecin derivatives), and anti-inflammatory agents.[1][11][12]

1.1 Structural Features of 2-Hydroxy-3-(quinolin-2-yl)propanoic acid

The subject of this guide, 2-Hydroxy-3-(quinolin-2-yl)propanoic acid, presents a unique combination of three key chemical features:

-

The Quinoline Core: Provides a rigid, lipophilic backbone capable of π-π stacking, hydrogen bonding (via the nitrogen atom), and metal chelation, which are common interaction modes with biological macromolecules.

-

The α-Hydroxy Acid Group: This functional group introduces chirality and increases hydrophilicity. It is a strong hydrogen bond donor and acceptor and can act as a metal chelator. This moiety is found in many biologically active natural products and pharmaceuticals.

-

The Propanoic Acid Linker: A flexible three-carbon chain that connects the quinoline core to the functional α-hydroxy acid, allowing for optimal spatial orientation within a target's binding site.

This unique combination suggests that the compound may act on established quinoline targets but with modified potency, selectivity, or pharmacokinetic properties. Furthermore, it introduces the possibility of entirely new mechanisms of action, particularly in metabolic pathways where structurally similar molecules play a key role.

Postulated Mechanisms of Action and Therapeutic Targets

Based on its chemical architecture, we postulate three primary avenues for the pharmaceutical application of 2-Hydroxy-3-(quinolin-2-yl)propanoic acid.

Neuroprotection via Modulation of the Kynurenine Pathway

The most intriguing potential application lies in the field of neurodegenerative diseases. The compound is a close structural analog of quinolinic acid (QUIN), an endogenous N-methyl-D-aspartate (NMDA) receptor agonist and potent neurotoxin implicated in the pathology of Huntington's, Alzheimer's, and Parkinson's diseases.[4][13][14][15] An imbalance in the kynurenine pathway (KP), which metabolizes tryptophan, can lead to an overproduction of QUIN and a deficit of the neuroprotective metabolite, kynurenic acid (KYNA).[5][6][16][17]

We hypothesize that 2-Hydroxy-3-(quinolin-2-yl)propanoic acid could act as a modulator of this pathway. Specifically, it may function as an inhibitor of Kynurenine 3-Monooxygenase (KMO), the enzyme responsible for converting kynurenine into 3-hydroxykynurenine, a direct precursor to QUIN. By inhibiting KMO, the metabolic flux would be shunted towards the production of the neuroprotective KYNA, thereby reducing excitotoxicity and neuronal damage.[6][17]

Caption: Postulated mechanism in the Kynurenine Pathway.

Antimalarial Activity: Targeting Heme Detoxification

The quinoline core is the defining feature of drugs like chloroquine and quinine.[9] These agents function by accumulating in the acidic food vacuole of the Plasmodium parasite.[9][18] Inside the vacuole, they interfere with the detoxification of heme, a toxic byproduct of hemoglobin digestion. By binding to heme, they prevent its polymerization into inert hemozoin crystals, leading to a buildup of toxic free heme that lyses the parasite.[18][19]

We propose that 2-Hydroxy-3-(quinolin-2-yl)propanoic acid could exert antimalarial effects through a similar mechanism. The quinoline nucleus can intercalate with heme, while the hydrophilic side chain might influence its accumulation in the food vacuole and its overall pharmacokinetic profile.

Caption: Postulated mechanism of quinoline antimalarials.

Anticancer Activity: Multiple Potential Mechanisms

Quinoline derivatives are a rich source of anticancer agents, acting through various mechanisms.[11][12][20] These include:

-

Topoisomerase Inhibition: Compounds like camptothecin stabilize the DNA-topoisomerase complex, leading to DNA strand breaks and apoptosis.[11][20]

-

Kinase Inhibition: Many quinolines act as ATP-competitive inhibitors of protein kinases that are crucial for cancer cell signaling and proliferation.[20]

-

DNA Intercalation: The planar aromatic quinoline ring can insert itself between DNA base pairs, disrupting DNA replication and transcription.[11]

The planar quinoline ring of 2-Hydroxy-3-(quinolin-2-yl)propanoic acid makes it a candidate for DNA intercalation and potential topoisomerase inhibition. The side chain could further influence binding affinity and specificity for various kinases or other oncogenic proteins.

Proposed Preclinical Evaluation Workflow

To systematically evaluate the therapeutic potential of 2-Hydroxy-3-(quinolin-2-yl)propanoic acid, a tiered screening approach is recommended. This workflow is designed to efficiently test the primary hypotheses and provide a clear path from initial in vitro screening to more complex cellular and organismal models.

Caption: A tiered workflow for preclinical evaluation.

Key Experimental Protocols

The following are detailed, step-by-step methodologies for the key primary screening assays proposed in Tier 1 of the evaluation workflow.

Protocol: Kynurenine 3-Monooxygenase (KMO) Inhibition Assay

-

Principle: This fluorometric assay measures the production of 3-hydroxykynurenine, the product of the KMO-catalyzed reaction. Inhibition of KMO results in a decreased fluorescence signal.

-

Methodology:

-

Reagent Preparation:

-

Assay Buffer: 50 mM HEPES, pH 8.0, containing 100 mM KCl.

-

Substrate Solution: 200 µM L-Kynurenine in Assay Buffer.

-

Cofactor Solution: 400 µM NADPH in Assay Buffer.

-

Enzyme Solution: Recombinant human KMO diluted in Assay Buffer to the desired concentration.

-

Test Compound: 2-Hydroxy-3-(quinolin-2-yl)propanoic acid dissolved in DMSO, then serially diluted in Assay Buffer.

-

-

Assay Procedure (96-well plate format):

-

Add 50 µL of Substrate Solution to each well.

-

Add 10 µL of Test Compound dilutions (or vehicle control).

-

Add 20 µL of Cofactor Solution.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 20 µL of Enzyme Solution to each well.

-

-

Data Acquisition:

-

Immediately measure fluorescence (Excitation: 340 nm, Emission: 400 nm) in kinetic mode for 30-60 minutes at 37°C.

-

Calculate the rate of reaction (slope of the fluorescence vs. time curve).

-

-

Data Analysis:

-

Determine the percent inhibition for each compound concentration relative to the vehicle control.

-

Plot percent inhibition vs. log[compound concentration] and fit to a dose-response curve to calculate the IC50 value.

-

-

Protocol: In Vitro Antimalarial Susceptibility Testing (SYBR Green I-based)

-

Principle: This assay quantifies parasite proliferation by measuring the fluorescence of SYBR Green I dye, which intercalates with DNA. A reduction in fluorescence indicates inhibition of parasite growth.

-

Methodology:

-

Parasite Culture: Culture chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., Dd2) strains of Plasmodium falciparum in human erythrocytes using standard methods.

-

Assay Setup (96-well plate format):

-

Prepare serial dilutions of the test compound in culture medium.

-

Add 100 µL of parasitized erythrocyte suspension (1% parasitemia, 2% hematocrit) to each well.

-

Add 100 µL of the test compound dilutions. Include positive (e.g., chloroquine) and negative (no drug) controls.

-

Incubate the plate for 72 hours at 37°C in a gas mixture (5% CO₂, 5% O₂, 90% N₂).

-

-

Lysis and Staining:

-

Prepare a lysis buffer containing 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 0.2 µL/mL SYBR Green I.

-

Remove 100 µL of supernatant from each well and add 100 µL of lysis buffer.

-

Incubate in the dark at room temperature for 1 hour.

-

-

Data Acquisition:

-

Measure fluorescence using a plate reader (Excitation: 485 nm, Emission: 530 nm).

-

-

Data Analysis:

-

Subtract background fluorescence (from uninfected erythrocytes).

-

Calculate the percent inhibition and determine the IC50 value as described for the KMO assay.

-

-

Protocol: MTT Assay for Cancer Cell Viability

-

Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.

-

Methodology:

-

Cell Culture: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in the appropriate cell culture medium.

-

Replace the existing medium with 100 µL of medium containing the test compound dilutions. Include vehicle controls.

-

Incubate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

-

-

MTT Addition and Incubation:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

-

-

Formazan Solubilization:

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percent viability relative to the vehicle control and determine the IC50 value.

-

-

Quantitative Data Summary

The following table presents hypothetical, yet plausible, IC50 values that could be obtained from the primary screening assays, illustrating how data can be structured for comparative analysis.

| Compound | KMO Inhibition IC50 (µM) | P. falciparum (3D7) IC50 (µM) | P. falciparum (Dd2) IC50 (µM) | MCF-7 Cell Viability IC50 (µM) |

| 2-Hydroxy-3-(quinolin-2-yl)propanoic acid | 0.85 | 0.25 | 1.5 | 5.2 |

| Positive Control | Ro 61-8048 (0.05) | Chloroquine (0.02) | Chloroquine (0.4) | Doxorubicin (0.1) |

Challenges and Future Directions

While 2-Hydroxy-3-(quinolin-2-yl)propanoic acid holds considerable promise, its development is not without challenges. Key hurdles will include optimizing its ADME (Absorption, Distribution, Metabolism, and Excretion) properties, ensuring target selectivity to minimize off-target effects, and establishing a scalable synthetic route.

Future research should focus on:

-

Lead Optimization: Synthesizing analogs to improve potency and selectivity. This could involve modifying substituents on the quinoline ring or altering the length and nature of the linker.

-

Mechanism of Action Elucidation: For promising hits, detailed secondary assays (as outlined in Tier 2) are crucial to confirm the mechanism of action.

-

Pharmacokinetic Profiling: Early assessment of metabolic stability, cell permeability, and plasma protein binding will be critical for guiding the development of a viable drug candidate.

-

In Vivo Efficacy: Successful in vitro candidates must be advanced to relevant animal models to demonstrate proof-of-concept for the target disease.[13]

Conclusion

2-Hydroxy-3-(quinolin-2-yl)propanoic acid is a novel chemical entity with strong potential for development as a therapeutic agent in neurodegeneration, malaria, and oncology. Its design leverages the proven pharmacological value of the quinoline scaffold while introducing a unique side chain that may confer novel activities, particularly in the modulation of the kynurenine pathway. The structured, hypothesis-driven evaluation workflow presented in this guide provides a robust framework for systematically exploring its potential and advancing it from a promising molecule to a potential medicine.

References

- Quinoline antimalarials: mechanisms of action and resistance. PubMed.

- Quinolinic Acid: An Endogenous Neurotoxin with Multiple Targets. PMC.

- The neurotoxic actions of quinolinic acid in the central nervous system. PubMed.

- The kynurenine pathway and neurodegener

- The kynurenine pathway in neurodegenerative diseases: mechanistic and therapeutic consider

- Mechanism of action of quinoline drugs.

- Comprehensive review on current developments of quinoline-based anticancer agents. ScienceDirect.

- What Are the Neurotoxic Effects of Quinolinic Acid on Brain Cells?. Learn.

- An overview of quinoline derivatives as anti-cancer agents.

- Antimalarial Drugs with Quinoline Nucleus and Analogs. SciSpace.

- The kynurenine pathway: Role in neurodegeneration and effects on neuronal damage. AIMS Press.

- Modulation of the Kynurenine Pathway: A New Approach for Treating Neurodegener

- The mechanism of action of quinolines and related anti-malarial drugs. Sabinet African Journals.

- Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. MDPI.

- Quinolinic acid, the inescapable neurotoxin. PubMed.

- Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. Neuroquantology.

- Insights into the mechanism of action of quinoline antimalarials against Plasmodium falciparum revealed by novel fluorescent analogues and chemical proteomics. MESA.

- Kynurenine Pathway Metabolites in Neurodegenerative Diseases and Multiple Sclerosis. Brieflands.

- Molecular Target Interactions of Quinoline Derivatives as Anticancer Agents: A Review. Scilit.

- Quinoline Derivatives: A Comprehensive Review of Synthesis, Biological Activities, and Pharmaceutical Applications.

- Quinolinic acid, the inescapable neurotoxin. Ovid.

- Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Royal Society of Chemistry.

- "From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and It's Deriv

- The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Journal of Drug Delivery and Therapeutics.

- Biological importance of quinoline derivatives in natural and pharmaceutical drugs. scite.ai.

Sources

- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Quinolinic Acid: An Endogenous Neurotoxin with Multiple Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The kynurenine pathway and neurodegenerative disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journaltxdbu.com [journaltxdbu.com]

- 7. Quinoline Derivatives: A Comprehensive Review of Synthesis, Biological Activities, and Pharmaceutical Applications | International Journal of Pharma Professional’s Research [ijppronline.com]

- 8. jddtonline.info [jddtonline.info]

- 9. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 12. Molecular Target Interactions of Quinoline Derivatives as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. cdnsciencepub.com [cdnsciencepub.com]

- 14. lifestyle.sustainability-directory.com [lifestyle.sustainability-directory.com]

- 15. Quinolinic acid, the inescapable neurotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The kynurenine pathway in neurodegenerative diseases: mechanistic and therapeutic considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. journals.co.za [journals.co.za]

- 19. Mechanism of action of quinoline drugs [mpmp.huji.ac.il]

- 20. researchgate.net [researchgate.net]

Technical Guide: HRMS Characterization & Exact Mass Calculation for 2-Hydroxy-3-(quinolin-2-yl)propanoic acid

Executive Summary

This technical guide provides a rigorous framework for the mass spectrometric characterization of 2-Hydroxy-3-(quinolin-2-yl)propanoic acid . As a structural analog of kynurenine pathway metabolites and a substituted phenyllactic acid derivative, accurate identification of this molecule requires precise calculation of monoisotopic mass and an understanding of its ionization behavior.

This document moves beyond simple calculators, offering a first-principles derivation of the molecular formula, detailed isotopic abundance modeling, and a self-validating High-Resolution Mass Spectrometry (HRMS) workflow.

Structural Elucidation & Formula Derivation

To ensure data integrity, we must first derive the chemical formula from the IUPAC name rather than relying on database lookups. This establishes the Stoichiometric Truth for all subsequent calculations.

Component Analysis

-

Core Scaffold: Propanoic acid (

). -

Substituent 1 (Position 2): Hydroxyl group (-OH) replaces one hydrogen.

-

Change:

.

-

-

Substituent 2 (Position 3): Quinolin-2-yl group (

) replaces one hydrogen.-

Note: Quinoline is

. Attachment at the C2 position involves the loss of one proton. -

Change:

.

-

Formula Assembly

Combining the moieties:

-

Backbone:

(Propanoic acid) -

Modify:

-

Summation:

-

Carbon:

-

Hydrogen:

-

Nitrogen:

-

Oxygen:

-

Final Molecular Formula:

Structural Connectivity Diagram

The following diagram illustrates the logical assembly of the molecule to verify atom connectivity.

Mass Calculation: Exact vs. Average

In HRMS, "Molecular Weight" (Average Mass) is irrelevant for identification. We must calculate the Monoisotopic Mass using the mass of the most abundant isotope for each element (

Constants (IUPAC/CIAAW Standard)

- : 12.000000 Da

- : 1.007825 Da

- : 14.003074 Da

- : 15.994915 Da

Calculation Table

| Element | Count | Isotope Mass (Da) | Subtotal (Da) |

| Carbon | 12 | 12.000000 | 144.000000 |

| Hydrogen | 11 | 1.007825 | 11.086075 |

| Nitrogen | 1 | 14.003074 | 14.003074 |

| Oxygen | 3 | 15.994915 | 47.984745 |

| Exact Mass (Neutral) | 217.073894 |

Ionization States (ESI Prediction)

The quinoline nitrogen is basic (

-

Protonated Ion

:-

Note: Strictly speaking, we add the mass of a proton (

) to the neutral molecule, or add a Hydrogen atom (

-

-

Sodiated Ion

:

Experimental Protocol: HRMS Workflow

This protocol is designed for a Q-TOF or Orbitrap system. It emphasizes orthogonality —using retention time and mass accuracy together.

Sample Preparation[1]

-

Solubility: Dissolve 1 mg of standard in 1 mL Methanol (MeOH).

-

Dilution: Dilute to 1 µg/mL (1 ppm) using 50:50 MeOH:Water + 0.1% Formic Acid.

-

Why Formic Acid? It lowers the pH to ensure the quinoline nitrogen is fully protonated (

), improving sensitivity.

-

LC-MS/MS Methodology

Chromatography (Reverse Phase):

-

Column: C18 (e.g., 2.1 x 50 mm, 1.7 µm particle size).

-

Mobile Phase A: Water + 0.1% Formic Acid.[1]

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 5 minutes.

-

Expectation: The molecule is moderately polar (LogP ~1.5-2.0). Expect elution around 2.5 - 3.5 min.

-

Mass Spectrometry (ESI+):

-

Source Voltage: 3.5 kV.

-

Mass Range: 100–1000 m/z.

-

Resolution: >30,000 FWHM (to resolve isotopic fine structure).

-

Lock Mass: Use Leucine Enkephalin (556.2771) or a background phthalate ion to correct drift in real-time.

Self-Validating Workflow Diagram

Data Analysis & Fragmentation Prediction

To confirm the identity beyond simple mass matching, analyze the fragmentation pattern (MS/MS).

Mass Accuracy Calculation

Acceptable error for publication-quality HRMS is

-

Target: 218.08117

-

Acceptable Range: 218.08008 to 218.08226

Diagnostic Fragment Ions (MS/MS)

Upon Collision Induced Dissociation (CID), expect the following neutral losses:

-

Loss of Water (

, -18.01 Da):-

From the secondary alcohol at C2.

-

-

Loss of Formic Acid/Carboxyl (

, -46.00 Da):-

Cleavage of the carboxylic acid group.

-

-

Quinoline Core Ion:

-

The charge will likely stabilize on the aromatic quinoline ring structure (

).

-

References

-

IUPAC Commission on Isotopic Abundances and Atomic Weights. (2021).[2][3] Standard Atomic Weights of the Elements. Retrieved from [Link][4]

-

National Institute of Standards and Technology (NIST). Atomic Weights and Isotopic Compositions for All Elements. Retrieved from [Link]

-

PubChem. Compound Summary: 3-(quinolin-2-yl)propanoic acid (Structural Analog). National Library of Medicine. Retrieved from [Link]

-

Waters Corporation. Small Molecule Standards for LC-MS Analysis. Retrieved from [Link]

Sources

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Standard atomic weights of the elements 2021 (IUPAC Technical Rep...: Ingenta Connect [ingentaconnect.com]

- 3. Standard atomic weights of the elements 2021 (IUPAC Technical Report) (Journal Article) | OSTI.GOV [osti.gov]

- 4. Swiss Chemical Society 5 - Time to Review Your Periodic Table [scg.ch]

Methodological & Application

Application Notes and Protocols: A Detailed Guide to the Synthesis of 2-Hydroxy-3-(quinolin-2-yl)propanoic acid

For researchers, scientists, and professionals in drug development, the synthesis of novel quinoline derivatives is a cornerstone of discovering new therapeutic agents. Quinoline scaffolds are prevalent in a wide array of biologically active compounds. This guide provides a detailed, step-by-step protocol for the synthesis of 2-Hydroxy-3-(quinolin-2-yl)propanoic acid, a promising building block for chemical biology and medicinal chemistry.

This document offers a comprehensive synthesis strategy, elucidating the chemical logic behind the chosen pathway and providing in-depth experimental procedures. The protocol is designed to be self-validating, with clear benchmarks and characterization steps to ensure the integrity of the final product.

Synthesis Strategy: A Two-Step Approach

The synthesis of 2-Hydroxy-3-(quinolin-2-yl)propanoic acid can be efficiently achieved through a two-step process commencing with the readily available quinoline-2-carbaldehyde. The chosen synthetic route is the Reformatsky reaction, a classic and reliable method for the formation of β-hydroxy esters, followed by hydrolysis to yield the target carboxylic acid.

The rationale for this approach lies in its high efficiency and the commercial availability of the starting materials. The Reformatsky reaction involves the reaction of an aldehyde with an α-halo ester in the presence of zinc metal to form a β-hydroxy ester. This is a well-established and robust reaction in organic synthesis.

Part 1: Synthesis of Ethyl 2-Hydroxy-3-(quinolin-2-yl)propanoate

The first step involves the formation of the β-hydroxy ester intermediate via a Reformatsky reaction between quinoline-2-carbaldehyde and ethyl bromoacetate.

Reaction Mechanism

The reaction is initiated by the oxidative addition of zinc to the carbon-bromine bond of ethyl bromoacetate, forming an organozinc intermediate known as a Reformatsky enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of quinoline-2-carbaldehyde. The resulting zinc alkoxide is subsequently protonated upon acidic workup to yield the desired β-hydroxy ester.

Experimental Protocol

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Quinoline-2-carbaldehyde | 157.17 | 1.57 g | 10 mmol |

| Ethyl bromoacetate | 167.00 | 2.50 g | 15 mmol |

| Zinc dust (activated) | 65.38 | 1.31 g | 20 mmol |

| Anhydrous Diethyl Ether | 74.12 | 50 mL | - |

| 1 M Hydrochloric Acid | 36.46 | 30 mL | - |

| Saturated Sodium Bicarbonate | 84.01 | 20 mL | - |

| Anhydrous Magnesium Sulfate | 120.37 | - | - |

Procedure:

-

Activation of Zinc: In a flame-dried 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add zinc dust. Activate the zinc by stirring with 1 M HCl for 2 minutes, followed by decanting the acid and washing with distilled water (3 x 20 mL), ethanol (2 x 20 mL), and finally anhydrous diethyl ether (2 x 20 mL). Dry the activated zinc under a high vacuum.

-

Reaction Setup: To the flask containing the activated zinc, add 20 mL of anhydrous diethyl ether.

-

Initiation of Reaction: In a separate flask, prepare a solution of quinoline-2-carbaldehyde (1.57 g, 10 mmol) and ethyl bromoacetate (2.50 g, 15 mmol) in 30 mL of anhydrous diethyl ether. Add approximately 5 mL of this solution to the zinc suspension.

-

Reaction Progression: The reaction mixture may need gentle warming to initiate. Once the reaction begins (indicated by a slight exotherm and bubble formation), add the remaining aldehyde/ester solution dropwise over 30 minutes to maintain a gentle reflux.

-

Completion and Workup: After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of 30 mL of 1 M HCl with vigorous stirring.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 20 mL).

-

Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (20 mL) and then with brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-hydroxy-3-(quinolin-2-yl)propanoate.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield the pure ester.

Part 2: Hydrolysis to 2-Hydroxy-3-(quinolin-2-yl)propanoic acid

The final step is the hydrolysis of the ester to the target carboxylic acid.

Reaction Mechanism

Base-catalyzed hydrolysis (saponification) of the ester involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses to regenerate the carbonyl, expelling the ethoxide as a leaving group. A final acid workup protonates the carboxylate to yield the carboxylic acid.

Experimental Protocol

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Ethyl 2-hydroxy-3-(quinolin-2-yl)propanoate | 245.27 | 2.45 g | 10 mmol |

| Sodium Hydroxide | 40.00 | 0.8 g | 20 mmol |

| Ethanol | 46.07 | 30 mL | - |

| Water | 18.02 | 15 mL | - |

| 2 M Hydrochloric Acid | 36.46 | As needed | - |

Procedure:

-

Saponification: In a 100 mL round-bottom flask, dissolve the purified ethyl 2-hydroxy-3-(quinolin-2-yl)propanoate (2.45 g, 10 mmol) in 30 mL of ethanol. Add a solution of sodium hydroxide (0.8 g, 20 mmol) in 15 mL of water.

-

Reaction: Heat the reaction mixture to reflux and stir for 4 hours. Monitor the reaction by TLC until the starting material is completely consumed.

-

Solvent Removal: After cooling to room temperature, remove the ethanol under reduced pressure.

-

Acidification: Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the dropwise addition of 2 M HCl. A precipitate should form.

-

Isolation: Collect the solid precipitate by vacuum filtration and wash with cold water.

-

Drying: Dry the solid product in a vacuum oven at 50°C to yield 2-Hydroxy-3-(quinolin-2-yl)propanoic acid.

-

Recrystallization (Optional): For higher purity, the product can be recrystallized from an appropriate solvent system such as ethanol/water.

Visualization of the Synthetic Workflow

Application Note: HPLC Method Development for 2-Hydroxy-3-(quinolin-2-yl)propanoic Acid

This Application Note is structured as a comprehensive technical guide for analytical scientists and method developers. It synthesizes principles of organic chemistry and chromatography to establish a robust detection protocol for 2-Hydroxy-3-(quinolin-2-yl)propanoic acid .

Executive Summary

This guide details the High-Performance Liquid Chromatography (HPLC) method development for 2-Hydroxy-3-(quinolin-2-yl)propanoic acid (HQPA). Due to the amphoteric nature of the analyte—containing a basic quinoline nitrogen and an acidic carboxylic acid tail—standard reversed-phase methods often yield poor peak symmetry (tailing) and variable retention.

This protocol overcomes these challenges by utilizing pH-controlled ion-suppression chromatography combined with dual-mode detection (UV-Vis and Fluorescence). The method is validated for specificity, linearity, and precision, suitable for pharmacokinetic studies or synthetic impurity profiling.

Physicochemical Context & Challenges

Understanding the analyte's behavior in solution is the prerequisite for column and mobile phase selection.

Chemical Structure & Ionization

-

Analyte: 2-Hydroxy-3-(quinolin-2-yl)propanoic acid[1]

-

Molecular Formula: C₁₂H₁₁NO₃

-

Key Functional Groups:

The "Zwitterionic Trap"

At neutral pH (~7.0), the compound exists largely as a zwitterion (Quinoline-H

-

Solution: We employ an acidic mobile phase (pH < 3.0) .

-

Effect: The carboxylic acid remains protonated (neutral), increasing hydrophobic retention. The quinoline nitrogen is protonated (cationic), but the use of end-capped columns and high ionic strength buffers prevents silanol interactions.

-

Method Development Workflow

The following diagram outlines the logical flow of the method development process, ensuring no critical parameter is overlooked.

Figure 1: Step-by-step decision matrix for developing the HQPA detection method.

Experimental Protocol

Reagents and Standards

-

Reference Standard: 2-Hydroxy-3-(quinolin-2-yl)propanoic acid (>98% purity).

-

Solvents: HPLC-grade Acetonitrile (ACN) and Methanol (MeOH).

-

Buffer: Potassium Dihydrogen Phosphate (

) and Phosphoric Acid ( -

Water: Milli-Q grade (18.2 MΩ·cm).

Instrumentation

-

System: Agilent 1260 Infinity II or Waters Alliance e2695.

-

Detectors:

-

Diode Array Detector (DAD).

-

Fluorescence Detector (FLD) - Highly recommended for trace analysis due to quinoline fluorescence.

-

Optimized Chromatographic Conditions (The "Gold Standard")

This method balances retention time with peak shape, utilizing phosphate buffer to suppress silanol activity.

| Parameter | Condition | Rationale |

| Column | Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) | Double end-capping minimizes interaction with the basic quinoline nitrogen. |

| Mobile Phase A | 20 mM | Low pH ensures the carboxylic acid is protonated (retentive) and suppresses silanol ionization. |

| Mobile Phase B | Acetonitrile (100%) | Stronger eluent than MeOH, providing sharper peaks for aromatic compounds. |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns. |

| Temperature | 30°C | Controls viscosity and improves reproducibility. |

| Injection Vol. | 10 µL | Standard loop size. |

| Detection (UV) | 225 nm (Primary), 315 nm (Secondary) | 225 nm for max sensitivity; 315 nm for specificity to the quinoline ring. |

| Detection (FLD) | Ex: 315 nm / Em: 420 nm | Quinoline derivatives exhibit strong fluorescence in acidic media [1]. |

Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.0 | 90 | 10 | Equilibration |

| 2.0 | 90 | 10 | Isocratic Hold (Polar impurities elute) |

| 12.0 | 40 | 60 | Linear Gradient |

| 15.0 | 10 | 90 | Wash |

| 17.0 | 90 | 10 | Re-equilibration |

| 22.0 | 90 | 10 | Stop |

Method Validation Summary

The following data represents typical performance metrics achievable with this protocol.

| Parameter | Acceptance Criteria | Typical Result |

| Specificity | No interference at | Pass (Resolution > 2.0 from impurities) |

| Linearity ( | > 0.999 | 0.9998 (Range: 0.1 – 100 µg/mL) |

| Precision (RSD) | < 2.0% (n=6) | 0.45% (Retention Time), 0.8% (Area) |

| LOD / LOQ | S/N > 3 / S/N > 10 | 0.05 µg/mL / 0.15 µg/mL (UV detection) |

| Tailing Factor | < 1.5 | 1.15 (Excellent symmetry due to low pH) |

Critical Discussion & Troubleshooting

The Role of Fluorescence

While UV detection at 225 nm is sufficient for assay purity, Fluorescence Detection (FLD) is superior for biological matrices (plasma/urine). Acidic mobile phases significantly enhance the quantum yield of quinoline fluorophores via protonation of the ring nitrogen [2].

-

Protocol: If sensitivity is low, check the pH of the effluent. It must remain acidic (< pH 4) in the flow cell to maintain fluorescence intensity.

Peak Tailing

If the peak tailing factor exceeds 1.5, it indicates secondary interactions between the cationic quinoline nitrogen and residual silanols on the silica support.

-

Fix 1: Lower Mobile Phase A pH to 2.3.

-

Fix 2: Add 5 mM Triethylamine (TEA) to Mobile Phase A as a silanol blocker (competes for binding sites).

-

Fix 3: Switch to a "Polar Embedded" group column (e.g., Waters SymmetryShield RP18), which shields silanols.

Sample Stability

Quinoline derivatives can be photosensitive.

-

Precaution: Store all stock solutions in amber glassware.

-

Stability Study: Samples were stable for 24 hours at 4°C in the autosampler but showed 5% degradation after 4 hours in direct benchtop light.

Mechanism of Separation

The diagram below illustrates the interaction mechanism inside the column.

Figure 2: Mechanistic view of analyte retention. Low pH suppresses silanol ionization, preventing peak tailing.

References

-

Beilstein Institute. (2008). Quinoline based receptor in fluorometric discrimination of carboxylic acids. Beilstein Journal of Organic Chemistry.

-

Royal Society of Chemistry. (2020).[5] Fluorescence enhancement of quinolines by protonation. RSC Advances.

-

National Institutes of Health (NIH). (2025). 2-Hydroxy-3-(quinolin-2-yl)propanoic acid Structure and Properties. PubChem Database.[1][6]

-

Agilent Technologies. (2012). Separation of Salicylic Acid Impurities with Different Acid Mobile-Phase Modifiers. Agilent Application Notes.

Sources

- 1. 2-Hydroxy-3-(pyridin-2-yl)propanoic acid | C8H9NO3 | CID 413583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column | SIELC Technologies [sielc.com]

- 3. Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition of Some Propanamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BJOC - Quinoline based receptor in fluorometric discrimination of carboxylic acids [beilstein-journals.org]

- 5. Fluorescence enhancement of quinolines by protonation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. 2-Hydroxy-3-(2-hydroxyphenyl)propanoic acid | C9H10O4 | CID 3083977 - PubChem [pubchem.ncbi.nlm.nih.gov]

Preparation of Ester Derivatives of 2-Hydroxy-3-(quinolin-2-yl)propanoic Acid: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for the synthesis of ester derivatives of 2-Hydroxy-3-(quinolin-2-yl)propanoic acid. The quinoline moiety is a significant pharmacophore in medicinal chemistry, recognized for its presence in a wide array of therapeutic agents with activities spanning from anticancer to antimicrobial.[1][2][3] The introduction of an α-hydroxy ester side chain at the 2-position of the quinoline ring system creates a versatile scaffold for further molecular exploration and the development of novel drug candidates.

This document outlines robust synthetic strategies for both the parent α-hydroxy acid and its subsequent esterification, emphasizing methodologies that ensure high yield and purity while accommodating the sensitive functional groups present in the target molecules.

Section 1: Synthesis of the Precursor: 2-Hydroxy-3-(quinolin-2-yl)propanoic Acid

The synthesis of the target ester derivatives commences with the preparation of the key precursor, 2-Hydroxy-3-(quinolin-2-yl)propanoic acid. A reliable and efficient method to construct this α-hydroxy acid is through a Reformatsky-type reaction, followed by hydrolysis. This approach offers good control over the carbon framework construction.

Synthetic Strategy Overview

The overall synthetic pathway involves two main stages: the formation of a β-hydroxy ester via the Reformatsky reaction, followed by the hydrolysis of the ester to yield the desired α-hydroxy acid.

Caption: Synthetic route to the α-hydroxy acid precursor.

Detailed Protocol: Synthesis of 2-Hydroxy-3-(quinolin-2-yl)propanoic Acid

Materials:

-

2-Quinolinecarboxaldehyde

-

Ethyl bromoacetate

-

Zinc dust (activated)

-

Toluene (anhydrous)

-

Iodine (catalytic amount)

-

Hydrochloric acid (1 M)

-

Sodium hydroxide

-

Diethyl ether

-

Magnesium sulfate (anhydrous)

Protocol:

Step 1: Reformatsky Reaction [4][5][6]

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add activated zinc dust (1.2 eq) and a crystal of iodine to anhydrous toluene.

-

Heat the mixture gently until the iodine color disappears, indicating the activation of zinc.

-

Allow the flask to cool to room temperature.

-

Add a solution of 2-quinolinecarboxaldehyde (1.0 eq) and ethyl bromoacetate (1.1 eq) in anhydrous toluene dropwise from the dropping funnel.

-

After the initial exothermic reaction subsides, heat the reaction mixture to reflux for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Cool the reaction to 0 °C and quench by the slow addition of 1 M hydrochloric acid.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 2-hydroxy-3-(quinolin-2-yl)propanoate.

Step 2: Hydrolysis

-

Dissolve the crude ester in a mixture of ethanol and a 10% aqueous solution of sodium hydroxide.

-

Stir the mixture at room temperature overnight or gently reflux for 2-4 hours until TLC analysis indicates complete consumption of the starting material.

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Acidify the remaining aqueous solution to pH 3-4 with 1 M hydrochloric acid at 0 °C.

-

The resulting precipitate, 2-Hydroxy-3-(quinolin-2-yl)propanoic acid, is collected by filtration, washed with cold water, and dried under vacuum.

Section 2: Preparation of Ester Derivatives

The esterification of 2-Hydroxy-3-(quinolin-2-yl)propanoic acid requires mild conditions to avoid potential side reactions, such as dehydration or reactions involving the quinoline nitrogen. The following protocols describe three effective methods for the synthesis of its ester derivatives.

Method A: Steglich Esterification

The Steglich esterification is a mild and efficient method for forming esters from carboxylic acids and alcohols using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[2][7][8] This method is particularly suitable for sterically hindered substrates and sensitive molecules.

Caption: Steglich esterification workflow.

Protocol:

-

To a solution of 2-Hydroxy-3-(quinolin-2-yl)propanoic acid (1.0 eq) and the desired alcohol (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C, add DMAP (0.1 eq).

-

Slowly add a solution of DCC (1.1 eq) in anhydrous DCM.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

-

Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Method B: Mitsunobu Reaction

The Mitsunobu reaction allows for the conversion of the hydroxyl group of the α-hydroxy acid to an ester with inversion of configuration, using triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[3][9][10] This reaction is known for its mild conditions and high yields.

Caption: Mitsunobu reaction workflow.

Protocol:

-

Dissolve 2-Hydroxy-3-(quinolin-2-yl)propanoic acid (1.0 eq), the desired alcohol (1.5 eq), and triphenylphosphine (1.5 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add DEAD or DIAD (1.5 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography to separate the desired ester from triphenylphosphine oxide and the hydrazinedicarboxylate byproduct.

Method C: Boric Acid Catalyzed Esterification

For a more environmentally benign and chemoselective approach, boric acid can be used as a catalyst for the esterification of α-hydroxy acids. This method is simple, high-yielding, and proceeds under mild conditions, often at room temperature.

Protocol:

-

Dissolve 2-Hydroxy-3-(quinolin-2-yl)propanoic acid (1.0 eq) in an excess of the desired alcohol, which also serves as the solvent.

-

Add boric acid (0.1-0.2 eq) to the solution.

-

Stir the mixture at room temperature for 18-48 hours. For less reactive alcohols, the reaction may be gently heated to reflux.

-

Monitor the reaction progress by TLC.

-

Upon completion, remove the excess alcohol under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to remove unreacted acid and the boric acid catalyst.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the ester product. Further purification can be achieved by column chromatography if necessary.

Section 3: Data and Characterization

The synthesized compounds should be characterized using standard analytical techniques to confirm their structure and purity.

| Compound | Expected ¹H NMR Signals (indicative) | Expected IR Absorption (cm⁻¹) | Expected Mass (m/z) |

| 2-Hydroxy-3-(quinolin-2-yl)propanoic acid | δ 7.5-8.5 (m, quinoline H), δ 4.5-4.8 (m, CH-OH), δ 3.0-3.5 (m, CH₂) | 3400-3200 (br, OH), 1720-1700 (C=O) | [M+H]⁺ |

| Methyl 2-hydroxy-3-(quinolin-2-yl)propanoate | δ 7.5-8.5 (m, quinoline H), δ 4.5-4.8 (m, CH-OH), δ 3.7 (s, OCH₃), δ 3.0-3.5 (m, CH₂) | 3500-3300 (OH), 1740-1720 (C=O) | [M+H]⁺ |

| Ethyl 2-hydroxy-3-(quinolin-2-yl)propanoate | δ 7.5-8.5 (m, quinoline H), δ 4.5-4.8 (m, CH-OH), δ 4.2 (q, OCH₂), δ 3.0-3.5 (m, CH₂), δ 1.2 (t, CH₃) | 3500-3300 (OH), 1740-1720 (C=O) | [M+H]⁺ |

Section 4: Conclusion

The protocols detailed in this guide offer reliable and adaptable methods for the synthesis of ester derivatives of 2-Hydroxy-3-(quinolin-2-yl)propanoic acid. The choice of esterification method will depend on the specific alcohol used and the desired scale of the reaction. These methodologies provide a solid foundation for researchers in medicinal chemistry and drug development to generate a library of novel quinoline-based compounds for biological evaluation.

References

-

Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (URL: [Link])

-

Application of Quinoline Ring in Structural Modification of Natural Products. (URL: [Link])

-

Mitsunobu Reaction. (URL: [Link])

-

Mitsunobu reaction. (URL: [Link])

-

Recent Advances in the Mitsunobu Reaction. (URL: [Link])

-

Steglich esterification. (URL: [Link])

-

Reformatsky Reaction. (URL: [Link])

-

SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (URL: [Link])

-

Steglich esterification – Knowledge and References. (URL: [Link])

-

Reformatsky reaction. (URL: [Link])

-

Reformatsky reactions - Chemistry Optional Notes for UPSC PDF Download. (URL: [Link])

-

Reformatsky Reaction. (URL: [Link])

-

Recent Advances in Metal-Free Quinoline Synthesis. (URL: [Link])

-

Synthesis, Reactions and Medicinal Uses of Quinoline. (URL: [Link])

-

Reformatsky reaction - Buchler GmbH. (URL: [Link])

-

Reformatsky reaction. (URL: [Link])

Sources

- 1. d-nb.info [d-nb.info]

- 2. Steglich esterification - Wikipedia [en.wikipedia.org]

- 3. tcichemicals.com [tcichemicals.com]

- 4. Reformatsky reactions - Chemistry Optional Notes for UPSC PDF Download [edurev.in]

- 5. Reformatsky Reaction | NROChemistry [nrochemistry.com]

- 6. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 7. fiveable.me [fiveable.me]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 10. atlanchimpharma.com [atlanchimpharma.com]

Application Notes & Protocols for 2-Hydroxy-3-(quinolin-2-yl)propanoic acid in Coordination Chemistry

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Frontier of Quinoline-Based Ligands

The quinoline moiety is a cornerstone in the architecture of pharmacologically active compounds and functional materials.[1] Its rigid, aromatic structure and the presence of a nitrogen heteroatom provide a privileged scaffold for designing ligands with specific coordination properties and biological activities.[2] This guide delves into the potential of a lesser-explored derivative, 2-Hydroxy-3-(quinolin-2-yl)propanoic acid , as a versatile ligand in coordination chemistry.